Cas no 92478-27-8 (Morinidazole)

Morinidazole is a nitroimidazole-class antimicrobial agent, primarily used for the treatment of anaerobic bacterial and protozoal infections. Its chemical structure, 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, enhances solubility and bioavailability compared to earlier nitroimidazole derivatives. The compound exhibits broad-spectrum activity against anaerobic pathogens, including Bacteroides fragilis and Clostridium species, as well as protozoa like Trichomonas vaginalis. A key advantage is its reduced neurotoxicity risk due to optimized pharmacokinetics, including lower peak plasma concentrations and prolonged half-life. Morinidazole is metabolized primarily in the liver, with minimal drug-drug interactions. Its efficacy in intra-abdominal and pelvic infections has been validated in clinical studies, offering a reliable alternative to traditional nitroimidazoles.
Morinidazole structure
Morinidazole structure
商品名:Morinidazole
CAS番号:92478-27-8
MF:C11H18N4O4
メガワット:270.285022258759
CID:2601569
PubChem ID:11644726

Morinidazole 化学的及び物理的性質

名前と識別子

    • Morinidazole
    • alpha-[(2-Methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-morpholineethanol
    • Morinidazole R-Enantiomer
    • DB15098
    • 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol
    • 1-Morpholino-3-(2-methyl-5-nitro-1H-imidazole-1-yl)-2-propanol
    • (+/-)-1-(2-Methyl-5-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol
    • α-[(2-Methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-morpholineethanol (ACI)
    • 1-(2-Methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol
    • Morponidazole
    • Z1516471620
    • MS-23827
    • ?-[(2-Methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-morpholineethanol; 1-(2-Methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol; Morponidazole
    • Morinidazole, trade name: Lingda(R)
    • AKOS040733770
    • CHEBI:230801
    • 1-(2-methyl-5-nitro-1H-imidazol-1-yl)-3-(morpholin-4-yl)propan-2-ol
    • DTXSID201031280
    • F85285
    • NCGC00485480-01
    • BRD-A40546373-001-01-8
    • HY-15781
    • CHEMBL3884248
    • CS-5058
    • MORINIDAZOLE [WHO-DD]
    • UNII-TUPWG40JAL
    • TUPWG40JAL
    • 92478-27-8
    • EN300-6504759
    • DA-75681
    • MORPONIDAZOLE [INN]
    • インチ: 1S/C11H18N4O4/c1-9-12-6-11(15(17)18)14(9)8-10(16)7-13-2-4-19-5-3-13/h6,10,16H,2-5,7-8H2,1H3
    • InChIKey: GAZGHCHCYRSPIV-UHFFFAOYSA-N
    • ほほえんだ: O1CCN(CC1)CC(CN1C(=CN=C1C)[N+](=O)[O-])O

計算された属性

  • せいみつぶんしりょう: 270.13280507g/mol
  • どういたいしつりょう: 270.13280507g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 306
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 96.3

じっけんとくせい

  • 密度みつど: 1.44±0.1 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 溶出度(46 g/l)(25ºC)、

Morinidazole セキュリティ情報

  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Morinidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-15781-1mg
Morinidazole
92478-27-8 98.05%
1mg
¥1600 2024-04-16
eNovation Chemicals LLC
Y1240244-10mg
Morinidazole
92478-27-8 98%
10mg
$1055 2024-06-06
TRC
M234985-1mg
Morinidazole
92478-27-8
1mg
$483.00 2023-05-18
TRC
M234985-2.5mg
Morinidazole
92478-27-8
2.5mg
$770.00 2023-05-18
eNovation Chemicals LLC
Y1240244-5mg
Morinidazole
92478-27-8 98%
5mg
$765 2024-06-06
MedChemExpress
HY-15781-5mg
Morinidazole
92478-27-8 98.05%
5mg
¥3500 2024-04-16
MedChemExpress
HY-15781-10mg
Morinidazole
92478-27-8 98.05%
10mg
¥5000 2024-04-16
MedChemExpress
HY-15781-10mM*1mLinDMSO
Morinidazole
92478-27-8 98.05%
10mM*1mLinDMSO
¥3850 2022-05-18
1PlusChem
1P00GUL5-5mg
Morinidazole
92478-27-8 98%
5mg
$517.00 2024-04-20
Ambeed
A577525-1g
1-(2-Methyl-5-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol
92478-27-8 99%
1g
$29.0 2025-02-28

Morinidazole 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Potassium iodide Solvents: Tetrahydrofuran ;  4 h, 65 °C
リファレンス
A method for preparing morpholine nitroimidazole with high selectivity and high purity
, China, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  2 h, reflux
リファレンス
Preparation of α-substituted 2-methyl-5-nitro-1H-imidazol-1-ethanol as antibacterial agents
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Influence of structure on antimicrobial activity of some heterocycles. IV. 1-(3-alkylamino-2-hydroxypropyl)-2-methyl-5-nitroimidazoles
Koos, M.; Steiner, B.; Novotna, Z., Chemical Papers, 1994, 48(1), 54-7

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  overnight, 80 °C
リファレンス
2-Methyl-4/5-nitroimidazole derivatives potentiated against sexually transmitted Trichomonas: Design, synthesis, biology and 3D-QSAR study
Mandalapu, Dhanaraju; Kushwaha, Bhavana; Gupta, Sonal; Singh, Nidhi; Shukla, Mahendra; et al, European Journal of Medicinal Chemistry, 2016, 124, 820-839

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  rt; 40 min, rt
1.2 Solvents: Ethanol ;  rt; 10 h, 50 °C
リファレンス
Preparation of nitroimidazole derivatives and their pharmaceutical composition for treating anaerobic bacteria infection or protozoa infection-induced diseases
, China, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Ethanol ;  6 h, 70 °C
リファレンス
Preparing method and application of nitroimidazole derivative
, China, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Formic acid ,  Hydrochloric acid ,  Sodium chloride Solvents: Acetonitrile ,  Water ;  1 h, 23 °C
リファレンス
A process for the deoxy reduction of aldehydeketones to the corresponding saturated hydrocarbons
, China, , ,

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Application of α-(morpholine-1-yl)methyl-2-methyl-nitroimidazole-1-ethanol as anti-trichomonal agent and amebacide
, China, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Ethanol ;  6 h, 70 °C
リファレンス
Nitroimidazole derivative, preparation and uses thereof
, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Synthetic approaches to the 2014 new drugs
Flick, Andrew C.; Ding, Hong X.; Leverett, Carolyn A.; Kyne, Robert E. Jr.; Liu, Kevin K.-C.; et al, Bioorganic & Medicinal Chemistry, 2016, 24(9), 1937-1980

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  2 h, reflux
リファレンス
Preparation of 2-(2-methyl-5-nitroimidazol-1-yl)ethanol derivatives as antibacterial agents against Peptostreptococcus anaerobius
, China, , ,

Morinidazole Raw materials

Morinidazole Preparation Products

Morinidazoleに関する追加情報

Recent Advances in Morinidazole (92478-27-8) Research: A Comprehensive Review

Morinidazole (CAS: 92478-27-8) is a novel 5-nitroimidazole antimicrobial agent that has garnered significant attention in recent years due to its broad-spectrum activity against anaerobic bacteria and protozoa. This research briefing aims to synthesize the latest findings on Morinidazole, focusing on its pharmacological properties, clinical applications, and emerging research trends. The compound's unique chemical structure and mechanism of action position it as a promising candidate for treating infections that are resistant to conventional nitroimidazole drugs.

Recent pharmacokinetic studies have demonstrated that Morinidazole exhibits superior bioavailability and tissue penetration compared to other nitroimidazole derivatives. A 2023 study published in the Journal of Antimicrobial Chemotherapy highlighted its rapid absorption and prolonged half-life, which contribute to its efficacy in treating complicated intra-abdominal infections. The study also noted that Morinidazole's metabolite profile suggests a lower risk of neurotoxicity, a common concern with other drugs in this class.

In the realm of clinical applications, Morinidazole has shown particular promise in the treatment of Helicobacter pylori infections. A multicenter Phase III clinical trial conducted in 2022 reported a 92% eradication rate when Morinidazole was used in combination therapy, significantly higher than the rates achieved with traditional regimens. This finding is particularly relevant given the rising global prevalence of antibiotic-resistant H. pylori strains.

Emerging research has also explored Morinidazole's potential in treating parasitic infections. Laboratory studies have demonstrated its potent activity against Trichomonas vaginalis and Entamoeba histolytica, with some strains showing sensitivity at concentrations lower than those required for metronidazole. These findings, published in the International Journal of Antimicrobial Agents, suggest that Morinidazole could become a first-line treatment for certain parasitic diseases.

The safety profile of Morinidazole continues to be a focus of ongoing research. Recent pharmacovigilance data from post-marketing surveillance studies indicate that adverse effects are generally mild and transient, with gastrointestinal disturbances being the most commonly reported. Importantly, the incidence of serious adverse events appears to be significantly lower than that observed with other nitroimidazole compounds.

Looking forward, researchers are investigating novel formulations of Morinidazole to enhance its therapeutic potential. A 2023 patent application describes a sustained-release formulation that could maintain therapeutic concentrations for up to 72 hours, potentially reducing dosing frequency and improving patient compliance. Additionally, combination therapies with other antimicrobial agents are being explored to address the challenge of multidrug-resistant organisms.

In conclusion, Morinidazole represents a significant advancement in the nitroimidazole class of antimicrobial agents. Its improved pharmacokinetic profile, broad-spectrum activity, and favorable safety position make it a valuable addition to the antimicrobial armamentarium. As resistance patterns continue to evolve, Morinidazole's role in clinical practice is likely to expand, particularly in regions where anaerobic and parasitic infections remain prevalent.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:92478-27-8)Morinidazole
A1041468
清らかである:99%
はかる:25g
価格 ($):219.0